molecular formula C19H17BrN4O2S2 B2440465 4-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392295-71-5

4-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2440465
CAS No.: 392295-71-5
M. Wt: 477.4
InChI Key: MASMZQCWPDGTEO-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound. Its IUPAC name is 4-bromo-N-(2,4-dimethylphenyl)benzamide .

Scientific Research Applications

Anticancer Potential and Mechanism Insights

A novel series of compounds incorporating thiadiazole and benzamide moieties, synthesized through microwave-assisted, solvent-free methods, have demonstrated significant anticancer activity. Notably, compounds from this series exhibited promising inhibitory effects against a variety of human cancer cell lines, including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer), with GI50 values comparable to Adriamycin, a standard chemotherapy drug. Molecular docking studies suggested a probable mechanism of action for these compounds, while ADMET predictions indicated good oral drug-like behavior, making them potential candidates for further drug development in cancer therapy (Tiwari et al., 2017).

Photodynamic Therapy for Cancer

The synthesis and characterization of new zinc phthalocyanine derivatives, substituted with benzene sulfonamide groups containing a Schiff base, have revealed these compounds as potent photosensitizers with high singlet oxygen quantum yield. This property is crucial for Type II photodynamic therapy mechanisms, suggesting these compounds could significantly impact the treatment of cancer. Their excellent fluorescence properties, alongside the high singlet oxygen quantum yield, point towards their potential as effective Type II photosensitizers in photodynamic therapy, offering a non-invasive treatment option for cancer patients (Pişkin, Canpolat, & Öztürk, 2020).

Novel Synthetic Approaches and Characterizations

Research has led to the development of new synthetic methodologies for (4-oxothiazolidine-2-ylidene)benzamide derivatives through a one-pot, multicomponent synthesis approach. These compounds have been characterized extensively, laying the groundwork for future applications in medicinal chemistry and drug design due to their structural diversity and potential biological activities (Hossaini et al., 2017).

Antimicrobial and Antibacterial Applications

A series of novel compounds featuring the 1,3,4-thiadiazole nucleus have been synthesized and evaluated for their antibacterial activity, showing promising results against various strains of bacteria. This highlights the potential of these compounds in addressing antibiotic resistance, a growing concern in public health. The research into these compounds' mechanisms of action and optimization for higher efficacy could lead to the development of new antibacterial agents (Palkar et al., 2017).

Properties

IUPAC Name

4-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-11-3-8-15(12(2)9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-6-14(20)7-5-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASMZQCWPDGTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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